molecular formula C29H26O5 B414769 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE

3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE

Cat. No.: B414769
M. Wt: 454.5g/mol
InChI Key: LRCWPCZZWJRZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are characterized by a benzopyran ring system fused with aromatic rings. The presence of methoxy groups at specific positions enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromene ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromenes.

Scientific Research Applications

3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, such as photochromic and electrochromic devices

Mechanism of Action

The mechanism of action of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic and hydrophilic regions of target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE stands out due to its unique chromene ring system and the specific positioning of methoxy groups. These structural features confer distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C29H26O5

Molecular Weight

454.5g/mol

IUPAC Name

3,3-bis(2,4-dimethoxyphenyl)benzo[f]chromene

InChI

InChI=1S/C29H26O5/c1-30-20-10-12-24(27(17-20)32-3)29(25-13-11-21(31-2)18-28(25)33-4)16-15-23-22-8-6-5-7-19(22)9-14-26(23)34-29/h5-18H,1-4H3

InChI Key

LRCWPCZZWJRZQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC

Origin of Product

United States

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